molecular formula C18H13N3Na2O8S2 B8210787 disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

Cat. No.: B8210787
M. Wt: 509.4 g/mol
InChI Key: YCUAAHNYYJTUJO-UHFFFAOYSA-L
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Description

Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate, also known as Red 2G, is a synthetic azo dye. It is commonly used in various industries, including textiles, food, and cosmetics, due to its vibrant red color. The compound has the molecular formula C18H13N3Na2O8S2 and a molecular weight of 509.41 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate typically involves the diazotization of aniline followed by coupling with 5-acetamido-4-hydroxy-2,7-naphthalenedisulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired azo compound .

Industrial Production Methods

Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo cleavage under certain conditions, releasing aromatic amines. These amines can interact with various molecular targets and pathways, leading to different biological and chemical effects. The exact mechanism of action depends on the specific application and conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
  • Disodium 5-amino-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate

Uniqueness

Disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate is unique due to its specific structural features, such as the acetamido group and the phenylhydrazinylidene moiety. These features contribute to its distinct chemical properties and applications, setting it apart from other similar azo dyes .

Properties

IUPAC Name

disodium;5-acetamido-4-oxo-3-(phenylhydrazinylidene)naphthalene-2,7-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O8S2.2Na/c1-10(22)19-14-9-13(30(24,25)26)7-11-8-15(31(27,28)29)17(18(23)16(11)14)21-20-12-5-3-2-4-6-12;;/h2-9,20H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUAAHNYYJTUJO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC2=C1C(=O)C(=NNC3=CC=CC=C3)C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC(=CC2=C1C(=O)C(=NNC3=CC=CC=C3)C(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3Na2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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